2,4,6-Trihydroxy-N-octadecylbenzamide
Description
2,4,6-Trihydroxy-N-octadecylbenzamide is a benzamide derivative characterized by a trihydroxylated benzene ring (substituents at positions 2, 4, and 6) and an octadecyl (C18) alkyl chain attached via an amide bond.
Properties
CAS No. |
93754-77-9 |
|---|---|
Molecular Formula |
C25H43NO4 |
Molecular Weight |
421.6 g/mol |
IUPAC Name |
2,4,6-trihydroxy-N-octadecylbenzamide |
InChI |
InChI=1S/C25H43NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-26-25(30)24-22(28)19-21(27)20-23(24)29/h19-20,27-29H,2-18H2,1H3,(H,26,30) |
InChI Key |
HWYINOVSRIHWLO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)C1=C(C=C(C=C1O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trihydroxy-N-octadecylbenzamide typically involves the reaction of 2,4,6-trihydroxybenzoic acid with octadecylamine. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to form the corresponding acid chloride, which then reacts with octadecylamine to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trihydroxy-N-octadecylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The benzamide group can be reduced to form the corresponding amine.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
2,4,6-Trihydroxy-N-octadecylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in drug delivery systems.
Mechanism of Action
The mechanism of action of 2,4,6-Trihydroxy-N-octadecylbenzamide is not fully understood. it is believed to interact with various molecular targets and pathways due to its hydroxyl and amide functional groups. These interactions may involve hydrogen bonding, hydrophobic interactions, and other non-covalent interactions that influence the compound’s biological and chemical activities.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Electronic Effects
The position and nature of substituents on the benzene ring significantly influence reactivity, solubility, and biological activity. For example:
- 3,4,5-Trimethoxy-N-(2-methoxyphenyl)-benzamide (): Methoxy groups at positions 3, 4, and 5 enhance electron density on the aromatic ring, reducing acidity compared to hydroxylated analogs. This compound’s crystal structure reveals planar geometry, favoring π-π stacking interactions .
Table 1: Substituent Effects on Benzamide Derivatives
Alkyl Chain Length and Lipophilicity
The N-alkyl chain length modulates lipophilicity and biological membrane permeability:
- 3,4,5-Trihydroxy-N-hexyl-benzamide (): A shorter C6 chain balances moderate hydrophobicity and solubility, making it more suitable for pharmaceutical applications .
- N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-3,4,5-triethoxybenzamide (): The C22H28N2O5S structure includes a benzothiazolyl group, which introduces heterocyclic interactions and may enhance antimicrobial activity .
Table 2: Alkyl Chain and Functional Group Impact
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